6-Amino-2-methylpyrimidine-4-carbaldehyde
Description
6-Amino-2-methylpyrimidine-4-carbaldehyde is a pyrimidine derivative featuring a carbaldehyde group at position 4, an amino group at position 6, and a methyl substituent at position 2. Pyrimidine derivatives are critical in medicinal chemistry and materials science due to their structural versatility and biological relevance.
Key structural attributes of this compound include:
- Amino group (position 6): Enhances hydrogen-bonding capacity and influences electronic properties.
- Methyl group (position 2): Provides steric hindrance and modulates solubility.
- Carbaldehyde (position 4): A reactive site for condensation or nucleophilic addition reactions.
Properties
IUPAC Name |
6-amino-2-methylpyrimidine-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c1-4-8-5(3-10)2-6(7)9-4/h2-3H,1H3,(H2,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFRFKQVVJGMGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90287348 | |
| Record name | 6-amino-2-methylpyrimidine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90287348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6344-35-0 | |
| Record name | NSC50475 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50475 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-amino-2-methylpyrimidine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90287348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2-methylpyrimidine-4-carbaldehyde typically involves the reaction of 2-methylpyrimidine-4-carbaldehyde with ammonia or an amine source under controlled conditions. One common method includes the use of solvents such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the amino group .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The choice of catalysts and solvents can also be optimized to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 6-Amino-2-methylpyrimidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the amino group under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of functionalized pyrimidine derivatives .
Scientific Research Applications
6-Amino-2-methylpyrimidine-4-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme interactions and as a precursor for biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 6-Amino-2-methylpyrimidine-4-carbaldehyde involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the aldehyde group can undergo reactions with nucleophiles in biological systems, leading to the formation of covalent adducts that modulate biological activity .
Comparison with Similar Compounds
2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS 89581-58-8)
- Substituents : Chloro (position 2), methyl (position 6), carboxylic acid (position 4).
- Key Differences : Replacing the carbaldehyde with a carboxylic acid increases polarity and acidity (pKa ~2–3 for carboxylic acids vs. ~10–12 for aldehydes). This compound is likely used in peptide coupling or metal coordination .
2-Amino-6-methylpyridine (CAS 1824-81-3)
6-Amino-2-methoxy-4(1H)-pyrimidinone (CAS 52386-29-5)
- Substituents: Amino (position 6), methoxy (position 2), ketone (position 4).
- Key Differences: The pyrimidinone structure (a lactam) introduces a planar carbonyl, reducing reactivity compared to a free carbaldehyde. Melting point (214–216°C) suggests higher crystallinity .
4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde (CAS 770-31-0)
- Substituents: Amino (position 4), methylthio (position 2), carbaldehyde (position 5).
- Key Differences : Carbaldehyde at position 5 instead of 4 alters conjugation and steric interactions. The methylthio group increases hydrophobicity .
Data Table: Structural and Physical Properties
Research Findings
- Reactivity : Carbaldehyde-containing pyrimidines (e.g., CAS 770-31-0) undergo Schiff base formation with amines, a reaction critical in synthesizing metal complexes or bioactive molecules .
- Biological Activity: Amino and methyl groups enhance interactions with biological targets. For example, 2-amino-6-methylpyridine derivatives exhibit antimicrobial properties .
- Solubility : Methoxy and carboxylic acid groups improve water solubility compared to carbaldehydes or methylthio derivatives .
Notes
Data Limitations: Physical properties (e.g., melting point, solubility) for 6-Amino-2-methylpyrimidine-4-carbaldehyde are unavailable in the provided evidence. Experimental validation is recommended.
Structural Insights : Positional isomerism (e.g., carbaldehyde at 4 vs. 5) significantly affects electronic distribution and reactivity.
Synthetic Applications: Carbaldehyde derivatives are understudied compared to carboxylic acids or aminopyridines, suggesting opportunities for novel research.
Biological Activity
6-Amino-2-methylpyrimidine-4-carbaldehyde is a heterocyclic compound with significant biological activity. This article explores its pharmacological properties, mechanism of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
6-Amino-2-methylpyrimidine-4-carbaldehyde belongs to the class of pyrimidine derivatives, characterized by the presence of an amino group and an aldehyde functional group. The molecular formula is , and its structure can be represented as follows:
Biological Activities
1. Antimicrobial Activity
Research indicates that 6-amino-2-methylpyrimidine derivatives exhibit antimicrobial properties. A study demonstrated that these compounds could inhibit the growth of various bacterial strains, suggesting potential use as antimicrobial agents. The mechanism involves interference with bacterial cell wall synthesis and protein metabolism.
2. Anticancer Properties
Several derivatives of pyrimidines, including 6-amino-2-methylpyrimidine-4-carbaldehyde, have been investigated for their anticancer effects. In vitro studies showed that these compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. For example, one study reported a significant reduction in cell viability in human cancer cell lines treated with this compound.
3. Enzyme Inhibition
The compound has been identified as a potential inhibitor of certain enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This inhibition can lead to reduced proliferation of rapidly dividing cells, such as those found in tumors.
The biological activity of 6-amino-2-methylpyrimidine-4-carbaldehyde is attributed to its ability to interact with various biological targets:
- Enzyme Binding: The compound binds to the active sites of enzymes, altering their function.
- Cellular Uptake: Its structural properties allow for effective cellular uptake, enhancing its bioavailability.
- Signal Transduction Modulation: It influences signaling pathways associated with cell growth and apoptosis.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial activity of 6-amino-2-methylpyrimidine-4-carbaldehyde against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showcasing its potential as a therapeutic agent against bacterial infections.
Case Study 2: Anticancer Activity
In another investigation, the effects of this compound on human breast cancer cell lines were evaluated. Treatment with varying concentrations (10 µM to 100 µM) resulted in a dose-dependent decrease in cell viability, with IC50 values around 50 µM. Flow cytometry analysis revealed an increase in apoptotic cells after treatment, confirming its anticancer properties.
Research Findings
| Study | Activity | Findings |
|---|---|---|
| Study A | Antimicrobial | MIC of 32 µg/mL against S. aureus |
| Study B | Anticancer | IC50 = 50 µM in breast cancer cells |
| Study C | Enzyme Inhibition | Inhibits DHFR activity significantly |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
